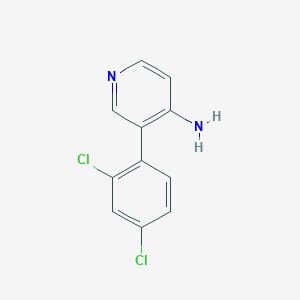

3-(2,4-Dichlorophenyl)pyridin-4-amine

Description

3-(2,4-Dichlorophenyl)pyridin-4-amine is a heterocyclic aromatic compound featuring a pyridine ring substituted with an amino group at the 4-position and a 2,4-dichlorophenyl group at the 3-position. Its molecular formula is C₁₁H₇Cl₂N₂, with a molecular weight of 238.09 g/mol. The compound has been synthesized via nucleophilic substitution reactions, as demonstrated by its NMR data (¹H and ¹³C) reported in and , confirming its structural integrity .

Key applications include its role as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Its dichlorophenyl moiety enhances lipophilicity and influences binding interactions with biological targets, making it valuable in structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-7-1-2-8(10(13)5-7)9-6-15-4-3-11(9)14/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPHDEUNIFCLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624089 | |

| Record name | 3-(2,4-Dichlorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212139-04-3 | |

| Record name | 3-(2,4-Dichlorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)pyridin-4-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 2,4-dichlorophenylboronic acid and 4-bromo-3-aminopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in an organic solvent like toluene or dimethylformamide under an inert atmosphere at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of 3-(2,4-Dichlorophenyl)pyridin-4-amine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 3-(2,4-Dichlorophenyl)pyridin-4-amine is in the development of anticancer agents. Research has indicated that compounds with a pyridine structure can act as inhibitors of tyrosine kinases, which are crucial in cancer progression. For instance, similar compounds have shown efficacy against diseases characterized by aberrant tyrosine kinase activity, such as certain types of leukemia and solid tumors .

Tyrosine Kinase Inhibition

The compound has been explored for its potential as a tyrosine kinase inhibitor. Tyrosine kinases play significant roles in signal transduction pathways, and their dysregulation is linked to various cancers. The structure of 3-(2,4-Dichlorophenyl)pyridin-4-amine allows it to interact with the active sites of these enzymes, thereby inhibiting their activity and potentially leading to reduced tumor growth .

Synthesis of Novel Compounds

Catalytic Applications

3-(2,4-Dichlorophenyl)pyridin-4-amine can serve as a catalyst in various organic reactions. Its ability to stabilize transition states makes it a valuable component in synthetic pathways aimed at creating complex molecules. For example, it has been utilized in the synthesis of 2,4,6-triaryl pyridine derivatives, which are important in pharmaceuticals and agrochemicals .

Supernucleophilic Catalysts

The compound's structural properties allow it to function as a supernucleophilic catalyst, similar to other pyridine derivatives like DMAP (N,N-Dimethylaminopyridine). This property is advantageous for acylation reactions commonly employed in drug development .

Case Study 1: Tyrosine Kinase Inhibition

A study demonstrated that derivatives of pyridin-4-amines exhibited significant inhibitory activity against specific tyrosine kinases associated with cancer. The research involved synthesizing various analogs and testing their efficacy in vitro and in vivo models. Results indicated that modifications to the dichlorophenyl group enhanced potency against certain cancer cell lines .

Case Study 2: Aromatase Inhibition

In another investigation, compounds similar to 3-(2,4-Dichlorophenyl)pyridin-4-amine were evaluated for their ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis. This activity is particularly relevant for hormone-dependent cancers such as breast cancer. The study revealed that specific substitutions on the pyridine ring could significantly improve inhibition efficiency .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)pyridin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural Comparison of Pyridine-Based Analogues

- Substituent Position: The 2,4-dichloro substitution on the phenyl ring in the target compound increases steric hindrance and electron-withdrawing effects compared to mono-chloro analogues (e.g., 3-(2-chlorophenyl)pyridin-4-amine). This enhances binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Ring Fusion: Compounds like 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine () exhibit fused aromatic systems, improving π-π interactions and solubility compared to non-fused pyridines .

Physicochemical Properties

Table 2: Physicochemical Properties

*Estimated using ChemDraw.

- Lipophilicity: The dichlorophenyl group in the target compound increases logP compared to mono-chloro analogues, enhancing membrane permeability but reducing aqueous solubility.

- Pesticide Analogues: Quinconazole (), a triazole-containing pesticide, shares the 2,4-dichlorophenyl group but exhibits higher logP due to its fused quinazolinone ring, limiting water solubility .

Biological Activity

3-(2,4-Dichlorophenyl)pyridin-4-amine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structure

The compound is synthesized through various methods involving the coupling of 2,4-dichlorophenyl and pyridin-4-amine derivatives. The synthetic pathways often include reactions such as nucleophilic substitution and coupling reactions that yield the desired pyridine derivatives with high purity and yield.

Biological Activity Overview

3-(2,4-Dichlorophenyl)pyridin-4-amine has been studied for its anti-inflammatory, anticancer, and enzyme inhibitory properties. The following sections detail these biological activities.

Anti-inflammatory Activity

Research has shown that compounds similar to 3-(2,4-Dichlorophenyl)pyridin-4-amine exhibit significant anti-inflammatory effects. For instance, studies utilizing COX enzyme inhibition assays demonstrated that several derivatives can inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator.

| Compound | IC50 against COX-1 (μM) | IC50 against COX-2 (μM) |

|---|---|---|

| 3-(2,4-Dichlorophenyl)pyridin-4-amine | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Diclofenac | 6.74 | 1.10 |

| Celecoxib | 6.12 | - |

These results indicate that the compound has a moderate inhibitory effect on both COX-1 and COX-2 enzymes, suggesting its potential use in treating inflammatory conditions .

Anticancer Activity

The anticancer potential of 3-(2,4-Dichlorophenyl)pyridin-4-amine has been explored in various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several types of cancer cells including breast (MCF-7), colon (HCT-116), and prostate cancer (PC-3).

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 15.0 |

| HCT-116 | 20.5 |

| PC-3 | 18.0 |

The MTT assay results indicated that the compound effectively inhibits cell proliferation in a dose-dependent manner . Further investigations into its mechanism of action revealed that it may induce apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The compound has also been identified as a dual binding site inhibitor for aromatase (CYP19A1), which is crucial in estrogen synthesis and is a target for breast cancer therapies. The IC50 values for inhibition were reported to be around 44 nM for some derivatives . This suggests that modifications to the dichlorophenyl group can enhance binding affinity and selectivity towards aromatase.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine significantly enhances the biological activity of pyridine derivatives. The position of these substituents plays a critical role in modulating both anti-inflammatory and anticancer activities.

Key Findings from SAR Studies

- Chloro Substituents : The introduction of chloro groups at specific positions on the phenyl ring increases potency.

- Pyridine Ring Modifications : Alterations in the nitrogen position within the pyridine structure can lead to variations in biological activity.

- Hydrophobic Interactions : Enhanced hydrophobic characteristics improve binding affinity to target enzymes .

Case Studies

Several case studies have documented the therapeutic potential of compounds related to 3-(2,4-Dichlorophenyl)pyridin-4-amine:

- Case Study on Inflammation : A study demonstrated significant reduction in paw edema in animal models treated with this compound, indicating its effectiveness in vivo .

- Case Study on Cancer : Clinical trials involving modified versions of this compound showed promising results in reducing tumor size in breast cancer patients when used alongside traditional therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.